molecular formula C13H19N5O2 B2651660 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine CAS No. 2034374-96-2

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2651660
CAS No.: 2034374-96-2
M. Wt: 277.328
InChI Key: MERIVUQJSVIYNG-UHFFFAOYSA-N
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Description

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Conducted in solvents like ethanol or methanol under mild conditions.

    Substitution: Often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrido[2,3-d]pyrimidines .

Scientific Research Applications

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of the CDK-cyclin complex, which is crucial for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK inhibitor with a similar structure.

Uniqueness

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

7-imino-N,8-bis(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-19-7-5-15-12-10-3-4-11(14)18(6-8-20-2)13(10)17-9-16-12/h3-4,9,14H,5-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERIVUQJSVIYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=CC(=N)N(C2=NC=N1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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